Cas no 1822967-19-0 (Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester)

Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester
- 1822967-19-0
- methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate
- EN300-8227368
- methyl (1s,3s)-3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate
- EN300-43360089
- AKOS026740376
-
- MDL: MFCD24645347
- Inchi: 1S/C7H10F3NO2/c1-13-5(12)4-2-6(11,3-4)7(8,9)10/h4H,2-3,11H2,1H3
- InChI Key: HZGFBKWMMGXMLK-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)CC(N)(C(F)(F)F)C1
Computed Properties
- Exact Mass: 197.06636305g/mol
- Monoisotopic Mass: 197.06636305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.335±0.06 g/cm3(Predicted)
- Boiling Point: 169.7±40.0 °C(Predicted)
- pka: 5.49±0.40(Predicted)
Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8227368-0.5g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 0.5g |
$1344.0 | 2025-02-21 | |
Enamine | EN300-8227368-5g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 5g |
$4060.0 | 2023-09-02 | ||
Enamine | EN300-8227368-0.25g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 0.25g |
$1288.0 | 2025-02-21 | |
Enamine | EN300-8227368-0.1g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 0.1g |
$1232.0 | 2025-02-21 | |
Enamine | EN300-8227368-10.0g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 10.0g |
$6020.0 | 2025-02-21 | |
Enamine | EN300-8227368-5.0g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 5.0g |
$4060.0 | 2025-02-21 | |
Enamine | EN300-8227368-1g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 1g |
$1400.0 | 2023-09-02 | ||
Enamine | EN300-8227368-2.5g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 2.5g |
$2745.0 | 2025-02-21 | |
Enamine | EN300-8227368-0.05g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 0.05g |
$1176.0 | 2025-02-21 | |
Enamine | EN300-8227368-1.0g |
methyl 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylate |
1822967-19-0 | 95.0% | 1.0g |
$1400.0 | 2025-02-21 |
Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester Related Literature
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester
Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester (CAS No. 1822967-19-0): A Comprehensive Overview
Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester, identified by its CAS number 1822967-19-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of trifluoromethyl-substituted cyclobutanecarboxylates, which have garnered considerable attention due to their unique structural and pharmacological properties. The presence of both amino and trifluoromethyl groups in its molecular structure imparts distinct reactivity and potential biological activity, making it a valuable scaffold for the development of novel therapeutic agents.
The< strong>methyl ester derivative of this compound enhances its solubility and stability, facilitating its use in various synthetic and analytical applications. In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their improved metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, in particular, is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced efficacy and reduced toxicity.
Recent studies have highlighted the potential of< strong>Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester as a key intermediate in the synthesis of bioactive molecules. Its cyclobutane core provides a rigid scaffold that can influence the conformational flexibility of attached functional groups, while the amino and trifluoromethyl substituents offer multiple sites for further chemical modification. This versatility has made it a popular choice for medicinal chemists seeking to develop inhibitors targeting enzymes such as kinases and proteases.
One notable application of this compound is in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The trifluoromethyl group enhances the binding affinity of these inhibitors to their target enzymes by improving hydrophobic interactions and electronic effects. Additionally, the amino group can be further functionalized to introduce other pharmacophores or linkers, enabling the design of highly specific inhibitors with improved pharmacological profiles.
The< strong>CAS number 1822967-19-0 provides a unique identifier for this compound, ensuring accurate tracking and documentation in research and industrial settings. This standardized nomenclature is essential for compliance with regulatory requirements and for facilitating collaboration among researchers worldwide. The compound's molecular structure has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
In addition to its role in drug development, Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester has found applications in materials science and agrochemical research. Its unique chemical properties make it a suitable candidate for the synthesis of advanced materials with tailored functionalities. Furthermore, its derivatives have been explored as potential intermediates in the production of pesticides and herbicides, where the presence of fluorine atoms enhances their efficacy against resistant plant pathogens.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between trifluoromethyl-substituted cyclobutanone derivatives with ammonia or amine sources, followed by esterification to introduce the methyl ester group. Recent advancements in catalytic methods have improved the efficiency of these synthetic processes, making them more scalable for industrial production.
Research into the biological activity of< strong>Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester has revealed promising results in several disease models. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to interact with specific enzymes has led to investigations into its role as an antimicrobial agent against drug-resistant bacteria.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like< strong>CAS No. 1822967-19-0. Manufacturers specializing in fine chemicals play a crucial role in ensuring the availability of such compounds through rigorous quality control measures and adherence to international standards. These suppliers provide researchers with reliable sources of compounds that meet stringent purity requirements for both academic and industrial applications.
In conclusion,< strong>Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, methyl ester represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new possibilities for this compound,< strong>CAS No. 1822967-19-0 will undoubtedly remain a cornerstone in synthetic chemistry and medicinal research for years to come.
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